molecular formula C15H9NO2 B12876948 2-Phenylquinoline-5,8-dione CAS No. 146830-22-0

2-Phenylquinoline-5,8-dione

Cat. No.: B12876948
CAS No.: 146830-22-0
M. Wt: 235.24 g/mol
InChI Key: DUEZCRDGVOANPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-5,8-dione typically involves the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione. This reaction results in the formation of the quinoline ring system . Another method involves the reaction of aniline with polyhydric or monohydric alcohols, leading to the formation of quinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinoline-5,8-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing the compound’s biological and chemical properties .

Scientific Research Applications

2-Phenylquinoline-5,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-5,8-dione largely depends on its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the formation of reactive oxygen species (ROS). These ROS can induce cell apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

    Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.

    Lavendamycin: Another natural quinoline derivative with significant biological activities.

    Quinoline-5,8-dione-based geldanamycin analogues: Designed for their potential as Hsp-90 inhibitors

Uniqueness: 2-Phenylquinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

146830-22-0

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

2-phenylquinoline-5,8-dione

InChI

InChI=1S/C15H9NO2/c17-13-8-9-14(18)15-11(13)6-7-12(16-15)10-4-2-1-3-5-10/h1-9H

InChI Key

DUEZCRDGVOANPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C=CC3=O

Origin of Product

United States

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